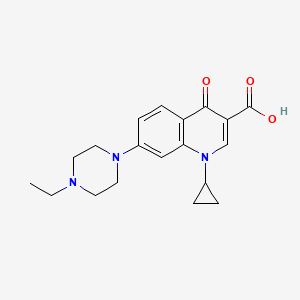

Desfluoroenrofloxacino

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Agente Antibacteriano en Medicina Veterinaria

Desfluoroenrofloxacino, derivado de su compuesto principal enrofloxacino, se utiliza en medicina veterinaria. Actúa como un potente agente antibacteriano contra bacterias grampositivas y gramnegativas. El mecanismo implica la inhibición de enzimas bacterianas como la girasa y la topoisomerasa IV, que son cruciales para la replicación y reparación del ADN .

Investigación de Células Eucariotas

En estudios científicos, el this compound se puede utilizar para explorar sus efectos sobre las células eucariotas. La investigación ha demostrado que las fluoroquinolonas pueden tener efectos adversos en los procesos celulares, lo que las convierte en un tema de interés en la comprensión de la toxicidad celular y la seguridad de los medicamentos .

Control de Enfermedades en Animales Acuáticos

El compuesto juega un papel importante en el control de enfermedades en animales acuáticos. Su eficacia en el tratamiento de infecciones lo convierte en un recurso valioso en la acuicultura, asegurando la salud de las especies acuáticas y la seguridad de los productos alimenticios acuáticos .

Detección de Residuos de Antibióticos

El this compound se puede utilizar como molécula diana en el desarrollo de sensores para detectar residuos de antibióticos en alimentos acuáticos. Esta aplicación es crucial para la seguridad alimentaria y la salud pública, ya que ayuda a controlar y monitorear la presencia de antibióticos en el suministro de alimentos .

Estudios de Impacto Ambiental

La estabilidad y persistencia de las fluoroquinolonas como el this compound en el medio ambiente las convierten en un tema importante para los estudios de impacto ambiental. Los investigadores pueden analizar sus efectos a largo plazo en los ecosistemas, particularmente su potencial para contribuir a la resistencia a los antibióticos .

Complejación con Metales

La interacción del this compound con los metales es otra área de investigación. El estudio de estos complejos puede proporcionar información sobre el comportamiento ambiental de las fluoroquinolonas y su posible uso en estrategias de biorremediación .

Investigación de Floculantes

Si bien no es una aplicación directa del this compound, sus análogos estructurales y derivados pueden informar el desarrollo de floculantes utilizados en el tratamiento de agua. Comprender las propiedades químicas del this compound puede ayudar en el diseño de agentes de purificación de agua más efectivos .

Tecnología de Destrucción de PFAS

La investigación sobre el this compound puede contribuir al desarrollo de tecnologías como DE-FLUORO, que están diseñadas para descomponer las sustancias perfluoroalquilo y polifluoroalquilo (PFAS) en el medio ambiente. Esto es vital para gestionar los contaminantes que representan riesgos para la salud humana y el medio ambiente .

Mecanismo De Acción

- These enzymes play crucial roles in bacterial DNA replication, transcription, repair, and recombination .

Target of Action

Mode of Action

Pharmacokinetics

- Desfluoroenrofloxacin is well-absorbed after oral administration. Information on this parameter is not available. Details regarding protein binding remain unspecified. The compound’s metabolic pathways are not fully characterized. Data on elimination routes are lacking. The half-life of Desfluoroenrofloxacin is not specified. Clearance information is not provided .

Análisis Bioquímico

Biochemical Properties

Desfluoroenrofloxacin plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. The interaction with these enzymes prevents the supercoiling of bacterial DNA, leading to the cessation of bacterial cell division and ultimately cell death . The compound’s affinity for these enzymes is a key factor in its antibacterial efficacy.

Cellular Effects

Desfluoroenrofloxacin exerts significant effects on various cell types and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, the compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress and apoptosis in certain cell types . These effects are mediated through the generation of reactive oxygen species and the activation of apoptotic pathways.

Molecular Mechanism

The molecular mechanism of desfluoroenrofloxacin involves binding to bacterial DNA gyrase and topoisomerase IV, forming a ternary complex that prevents the re-ligation of cleaved DNA strands . This action results in the accumulation of double-strand breaks in the bacterial DNA, leading to cell death. Additionally, desfluoroenrofloxacin can inhibit the activity of other enzymes involved in DNA repair and replication, further enhancing its antibacterial effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of desfluoroenrofloxacin have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to desfluoroenrofloxacin in vitro has been associated with the development of bacterial resistance, highlighting the importance of monitoring its use in clinical settings.

Dosage Effects in Animal Models

The effects of desfluoroenrofloxacin vary with different dosages in animal models. At therapeutic doses, the compound effectively eliminates bacterial infections with minimal adverse effects . At higher doses, desfluoroenrofloxacin can cause toxicity, manifesting as gastrointestinal disturbances, hepatotoxicity, and nephrotoxicity . These adverse effects underscore the importance of adhering to recommended dosage guidelines.

Metabolic Pathways

Desfluoroenrofloxacin is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The primary metabolites are excreted via the kidneys. The compound can also affect metabolic pathways by inhibiting enzymes involved in the metabolism of other drugs, potentially leading to drug-drug interactions . Understanding these metabolic pathways is crucial for optimizing the therapeutic use of desfluoroenrofloxacin.

Transport and Distribution

Desfluoroenrofloxacin is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound can bind to plasma proteins, which facilitates its distribution to various tissues, including the liver, kidneys, and lungs . The distribution pattern is influenced by factors such as tissue perfusion and the presence of specific transporters.

Subcellular Localization

Within cells, desfluoroenrofloxacin localizes primarily in the cytoplasm and the nucleus . The compound’s subcellular localization is influenced by its ability to diffuse across cell membranes and its affinity for DNA and nuclear proteins . This localization is critical for its antibacterial activity, as it allows desfluoroenrofloxacin to effectively target bacterial DNA replication and transcription processes.

Propiedades

IUPAC Name |

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-2-20-7-9-21(10-8-20)14-5-6-15-17(11-14)22(13-3-4-13)12-16(18(15)23)19(24)25/h5-6,11-13H,2-4,7-10H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGMQAFQBYWUPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40160834 | |

| Record name | Desfluoroenrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138892-82-7 | |

| Record name | Desfluoroenrofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138892827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desfluoroenrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESFLUOROENROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/519X2B4U4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

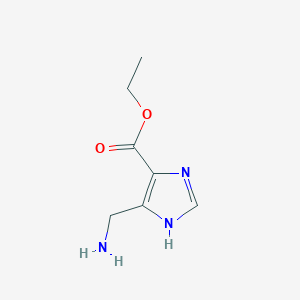

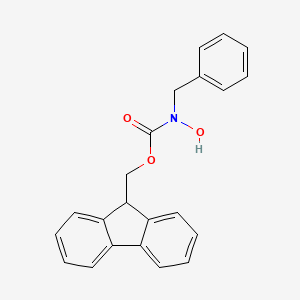

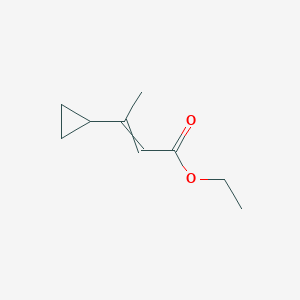

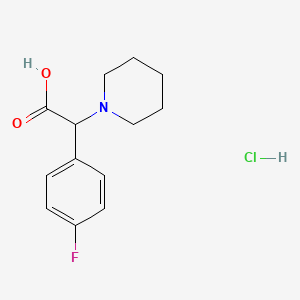

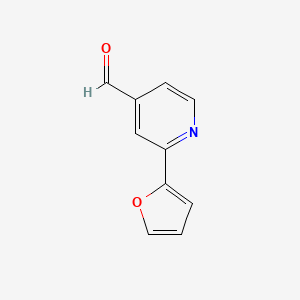

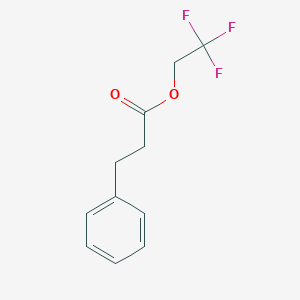

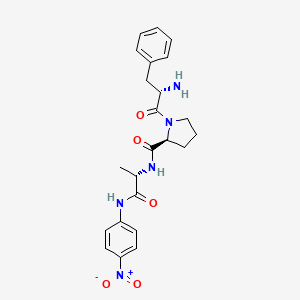

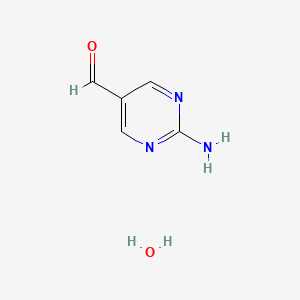

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]-](/img/structure/B1443701.png)

![4-[(3,5-Dichlorophenyl)methoxy]aniline](/img/structure/B1443713.png)

![3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B1443719.png)